molecular formula C3H4ClNO3 B1354642 3-Nitropropanoyl chloride CAS No. 51834-15-2

3-Nitropropanoyl chloride

Cat. No. B1354642
CAS RN: 51834-15-2
M. Wt: 137.52 g/mol
InChI Key: TYSNMKRFJMWIIK-UHFFFAOYSA-N
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Description

3-Nitropropanoyl chloride is a chemical compound with the molecular formula C3H4ClNO3 and a molecular weight of 137.52 . It is also known by other names such as Propanoyl chloride, 3-nitro- .


Synthesis Analysis

The synthesis of 3-Nitropropanoyl chloride has been used in the preparation of Fingolimod, an orally available drug for treating multiple sclerosis . The synthesis process starts from n-octylbenzene and 3-nitropropionic acid, and involves a sequence of reactions consisting of Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation .


Molecular Structure Analysis

The molecular structure of 3-Nitropropanoyl chloride consists of 3 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

  • Natural Compound Derivatives : Salem et al. (1995) discovered that 3-nitropropanoyl esters of glucose are present in certain legumes, indicating the presence of nitroaliphatic compounds in natural products (Salem, Williams, Wainwright, & Hipkin, 1995). Similarly, Greenwood (1990) studied aliphatic nitro compounds, including 3-nitropropanoyl esters of glucose, in the roots of Lotus pendunculatus (Greenwood, 1990).

  • Polymer Synthesis and Characterization : Sobolčiak et al. (2013) synthesized a cationic polymer that transforms into a zwitterionic form upon irradiation. This polymer involved 3-nitropropanoyl-related compounds in its synthesis (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).

  • Chemical Interaction Studies : Eiserich et al. (1996) investigated the reactions involving nitrite and hypochlorous acid, indicating the formation of reactive species capable of nitrating phenolic substrates, which may be relevant to the understanding of 3-nitropropanoyl chloride's behavior (Eiserich, Cross, Jones, Halliwell, & van der Vliet, 1996).

  • Novel Compound Isolation : Benn et al. (1992) isolated 3-nitropropanoyl esters of d-glucose from Indigofera linnaei, demonstrating the compound's presence in various plant species (Benn, McEwan, Pass, & Majak, 1992).

  • Medical Research : Ya (2009) explored the effect of chloride channel inhibitors, including compounds related to 3-nitropropanoyl chloride, on human trabecular meshwork cells, indicating potential medical applications (Ya, 2009).

  • Formation of SAMs on Gold Surfaces : Houmam et al. (2011) used 4-Nitrophenyl sulfenyl chloride, a compound related to 3-nitropropanoyl chloride, for forming SAMs on gold surfaces, suggesting applications in surface chemistry (Houmam, Muhammad, Chahma, Koczkur, & Thomas, 2011).

Safety and Hazards

The safety data sheet for 3-Nitropropanoyl chloride suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Future Directions

3-Nitropropanoyl chloride has been used in the synthesis of Fingolimod, an orally available drug for treating multiple sclerosis . This suggests potential future applications in the pharmaceutical industry, particularly in the development of treatments for neurological conditions.

properties

IUPAC Name

3-nitropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNO3/c4-3(6)1-2-5(7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSNMKRFJMWIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506944
Record name 3-Nitropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitropropanoyl chloride

CAS RN

51834-15-2
Record name 3-Nitropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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